(4-(5-Methoxypyridin-3-yl)phenyl)methanol
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Overview
Description
(4-(5-Methoxypyridin-3-yl)phenyl)methanol is an organic compound that features a methanol group attached to a phenyl ring, which is further connected to a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Methoxypyridin-3-yl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and benzyl chloride.
Reaction Conditions: The reaction is usually carried out under basic conditions using a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Methoxypyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenyl and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
(4-(5-Methoxypyridin-3-yl)phenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(5-Methoxypyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions, while the aromatic rings can engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxypyridin-3-yl)methanol: This compound is structurally similar but lacks the phenyl ring.
(4-(3-Methoxypyridin-2-yl)phenyl)methanol: This compound has a different substitution pattern on the pyridine ring.
(4-(5-Methoxypyridin-3-yl)phenyl)ethanol: This compound has an ethanol group instead of a methanol group.
Uniqueness
(4-(5-Methoxypyridin-3-yl)phenyl)methanol is unique due to its specific substitution pattern and the presence of both methanol and methoxypyridine moieties. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(5-methoxypyridin-3-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13-6-12(7-14-8-13)11-4-2-10(9-15)3-5-11/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTMUTWGKJOKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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